

1,4-Dihydro-6-methylquinoxaline-2,3-dione

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No.: B1293492

[Get Quote](#)

An In-depth Technical Guide on **1,4-Dihydro-6-methylquinoxaline-2,3-dione**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of **1,4-Dihydro-6-methylquinoxaline-2,3-dione**, a member of the quinoxaline-2,3-dione class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Molecular Data Summary

The fundamental molecular properties of **1,4-Dihydro-6-methylquinoxaline-2,3-dione** are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol
CAS Number	6309-61-1
Appearance	White to almost white crystalline powder
IUPAC Name	6-methyl-1,4-dihydroquinoxaline-2,3-dione

Experimental Protocols

The synthesis of quinoxaline-2,3-diones is primarily achieved through the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.^[1] Various methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

General Synthesis of Quinoxaline-2,3-diones

A common and straightforward method for synthesizing the quinoxaline-2,3-dione scaffold involves the reaction of the appropriately substituted o-phenylenediamine with oxalic acid.^[2]

Protocol 1: Conventional Heating

- A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is prepared in a suitable solvent, such as a dilute acid (e.g., 4N HCl).^[3]
- The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.^[1]
- The progress of the reaction can be monitored using thin-layer chromatography (TLC).^[1]
- Upon completion, the reaction mixture is cooled, often on ice, to facilitate the precipitation of the product.^[1]
- The solid product is collected by filtration, washed with water, and then dried.

- Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a 5% NaOH solution followed by neutralization with dilute HCl.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and reduced reaction times.[1][4]

- A powdered mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.[4]
- A small amount of water (e.g., 1 mL) is added, and the mixture is thoroughly combined.[4]
- The mixture is irradiated in a microwave reactor at a specified power (e.g., 250-400 W) for a short duration (e.g., 3-5 minutes).[1][4]
- After the initial irradiation, additional water may be added, followed by a brief period of further irradiation to ensure complete dissolution.[1]
- The solution is allowed to cool to room temperature, inducing crystallization of the product.
- The product is isolated by filtration, washed with water, and recrystallized if necessary.

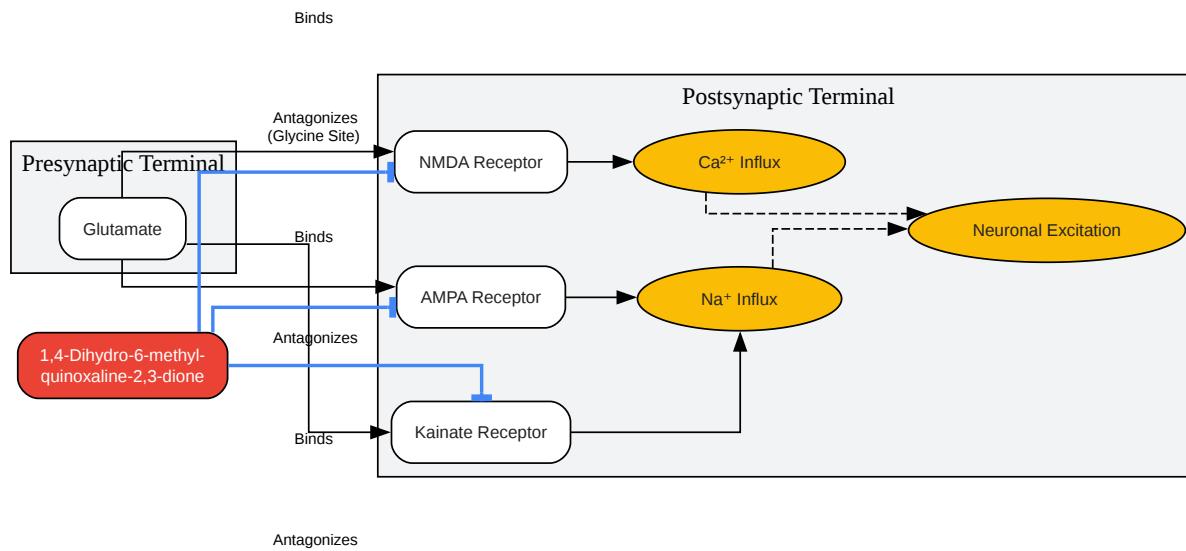
Protocol 3: Solvent-Free Grinding

This environmentally friendly method avoids the use of solvents and often proceeds efficiently at room temperature.[5]

- A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is placed in a mortar.[5][6]
- The reactants are thoroughly ground together with a pestle at room temperature.[5][6]
- Grinding is continued until the mixture turns into a melt or a solid mass.[6]
- The resulting product can then be purified by crystallization from water or a water/ethanol mixture.[5]

Characterization

The synthesized **1,4-Dihydro-6-methylquinoxaline-2,3-dione** and its derivatives are typically characterized using a combination of spectroscopic and analytical techniques:

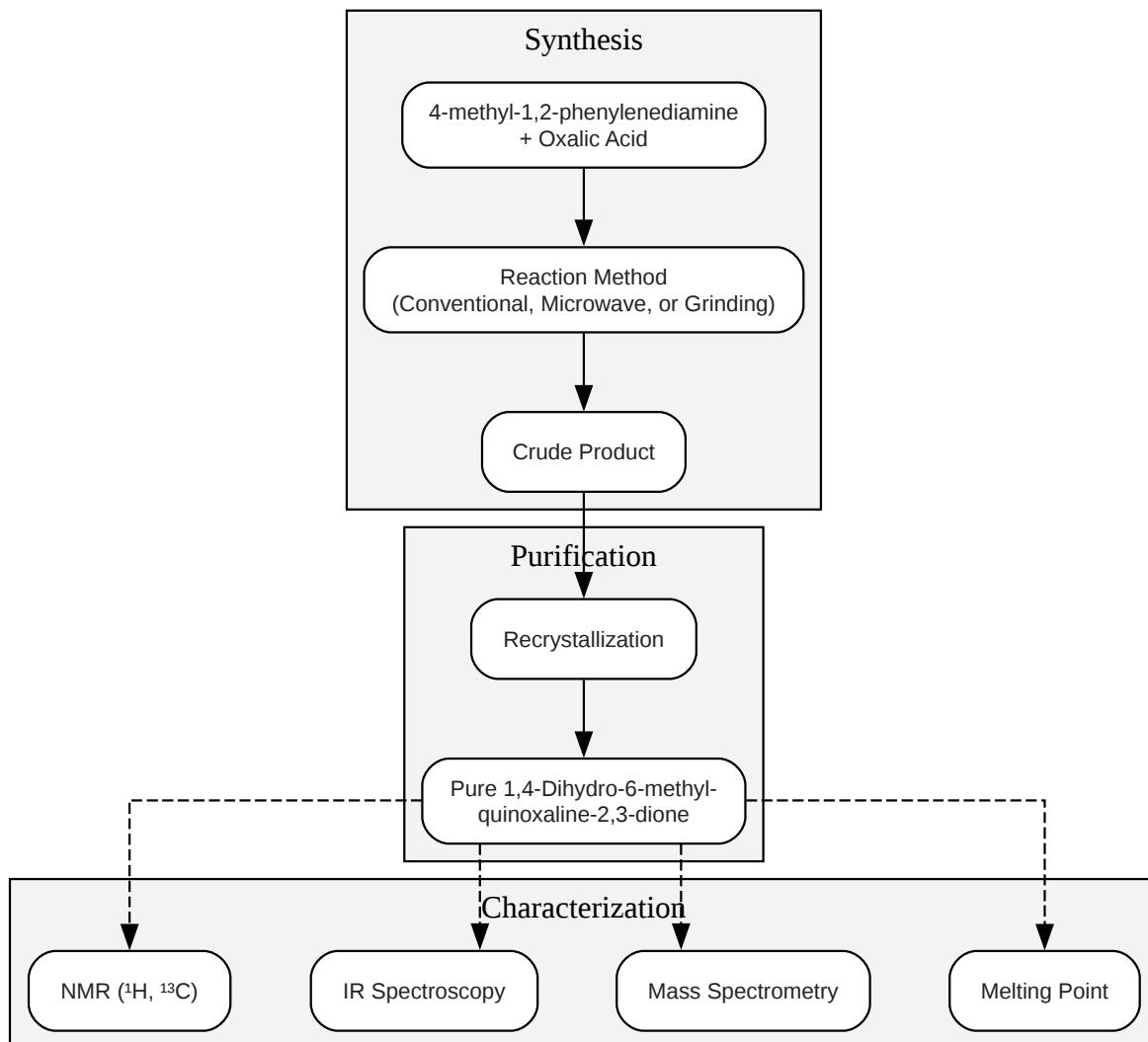

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, characteristic signals for the methyl group, aromatic protons, and NH protons would be expected.[5][7]
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretching of the dione and the N-H stretching of the amide groups.[6][7]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[8]
- Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the synthesized compound.[6]

Signaling Pathways and Biological Activity

Quinoxaline-2,3-dione derivatives are well-documented for their broad spectrum of biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties. [9] A primary mechanism of action for many compounds in this class is the antagonism of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[10]

Antagonism of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation can lead to excitotoxicity, a process implicated in various neurological disorders. Quinoxaline-2,3-diones can act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors, and at the glycine co-agonist site on NMDA receptors.[11] This inhibitory action modulates neuronal excitation and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.



[Click to download full resolution via product page](#)

Caption: Antagonism of glutamate receptors by quinoxaline-2,3-diones.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of **1,4-Dihydro-6-methylquinoxaline-2,3-dione**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ias.ac.in [ias.ac.in]
- 6. ijpda.org [ijpda.org]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Dihydro-6-methylquinoxaline-2,3-dione molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293492#1-4-dihydro-6-methylquinoxaline-2-3-dione-molecular-weight\]](https://www.benchchem.com/product/b1293492#1-4-dihydro-6-methylquinoxaline-2-3-dione-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com